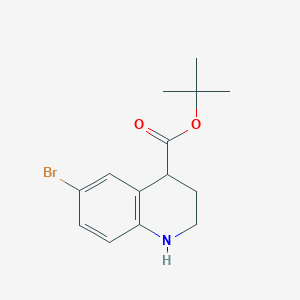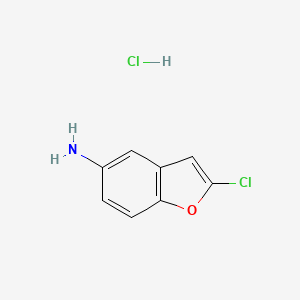
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.21 g/mol . It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its presence in various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the bromination of tetrahydroquinoline derivatives followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures . The esterification step involves the reaction of the brominated intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, quinoline derivatives, and dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to biological targets . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate: Similar in structure but differs in the position of the bromine atom and the degree of saturation in the ring.
Tert-butyl 4-bromo-5,6-dihydropyridine-1-carboxylate: Contains a dihydropyridine ring instead of a tetrahydroquinoline ring.
Uniqueness
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl ester group, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-5,8,10,16H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSSXPAAXKJIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2523232.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2523233.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2523235.png)

![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2523237.png)

![2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2523245.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2523246.png)
![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)
![N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2523250.png)

